molecular formula C8H11N3O B1530702 {5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine CAS No. 1554237-14-7

{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine

Cat. No.: B1530702
CAS No.: 1554237-14-7
M. Wt: 165.19 g/mol
InChI Key: MOYCUIKSRJEKPF-UHFFFAOYSA-N
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Description

{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine plays a significant role in biochemical reactions. It interacts with enzymes such as kinases and phosphatases, influencing their activity. This compound can bind to specific proteins, altering their conformation and function. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on cells are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit proliferation by interfering with key signaling pathways such as the MAPK/ERK pathway . Additionally, it can induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and RNA, affecting their stability and function. This compound can also inhibit enzyme activity by binding to their active sites, preventing substrate access. Furthermore, it can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it may exhibit strong activity, but its stability can decrease, leading to reduced efficacy. Long-term studies have shown that it can cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it may exhibit therapeutic effects, such as tumor suppression, without significant toxicity. At high doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects are observed, where a minimum effective dose is required to achieve the desired biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. This compound can also affect metabolic flux, altering the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be actively transported into the nucleus, where it can exert its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis .

Properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-3-8-10-4-6-5-12-2-1-7(6)11-8/h4H,1-3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYCUIKSRJEKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(N=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine
Reactant of Route 2
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine
Reactant of Route 3
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine
Reactant of Route 4
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.